

# Clinical trial results and limitations of SCH-900271

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | SCH-900271 |           |
| Cat. No.:            | B610744    | Get Quote |

A comprehensive analysis of Smoothened inhibitors in the treatment of advanced basal cell carcinoma reveals comparable efficacy and distinct safety profiles for the two leading agents, vismodegib and sonidegib. While both drugs have demonstrated significant clinical benefit, their application is tempered by treatment-related adverse events. This guide provides a detailed comparison of their clinical trial data, experimental protocols, and the underlying signaling pathway.

## **Comparative Clinical Trial Data**

The efficacy and safety of vismodegib and sonidegib have been established in pivotal clinical trials. The following tables summarize the key quantitative data from these studies, providing a clear comparison for researchers and drug development professionals.

# Table 1: Efficacy of Vismodegib and Sonidegib in Locally Advanced Basal Cell Carcinoma (IaBCC)



| Efficacy Endpoint                                        | Vismodegib (ERIVANCE study)[1][2][3] | Sonidegib (BOLT study)[4]<br>[5][6][7] |
|----------------------------------------------------------|--------------------------------------|----------------------------------------|
| Objective Response Rate<br>(ORR) - Independent Review    | 43%                                  | 58% (200 mg dose)                      |
| Objective Response Rate<br>(ORR) - Investigator Assessed | 60.3%                                | 56% (200 mg dose)                      |
| Complete Response (CR) Rate - Investigator Assessed      | 20 patients                          | 5% (200 mg dose)                       |
| Partial Response (PR) Rate -<br>Investigator Assessed    | 18 patients                          | 53% (200 mg dose)                      |
| Median Duration of Response (DOR)                        | 26.2 months                          | Not reached (at 30-month analysis)     |
| Median Progression-Free<br>Survival (PFS)                | 9.5 months                           | ~22 months (200 mg dose)               |

Table 2: Efficacy of Vismodegib and Sonidegib in Metastatic Basal Cell Carcinoma (mBCC)



| Efficacy Endpoint                                        | Vismodegib (ERIVANCE study)[1][2][3] | Sonidegib (BOLT study)[4] [5][6][7] |
|----------------------------------------------------------|--------------------------------------|-------------------------------------|
| Objective Response Rate<br>(ORR) - Independent Review    | 30%                                  | 8% (200 mg dose)                    |
| Objective Response Rate<br>(ORR) - Investigator Assessed | 48.5% (all partial responses)        | 8% (200 mg dose)                    |
| Disease Control Rate (DCR)                               | Not explicitly reported, but high    | 92% (200 mg dose)                   |
| Median Duration of Response (DOR)                        | 14.8 months                          | 24 months (200 mg dose)             |
| Median Progression-Free<br>Survival (PFS)                | 9.5 months                           | 13.1 months (200 mg dose)           |
| Median Overall Survival (OS)                             | 33.4 months                          | Not reached (at 30-month analysis)  |

**Table 3: Common Adverse Events (Any Grade)** 

| Adverse Event             | Vismodegib (ERIVANCE study)[2] | Sonidegib (BOLT study, 200 mg dose)[4][7] |
|---------------------------|--------------------------------|-------------------------------------------|
| Muscle Spasms             | 71.2%                          | 54%                                       |
| Alopecia                  | 66.3%                          | 49%                                       |
| Dysgeusia                 | 55.8%                          | 44%                                       |
| Weight Decrease           | 51.9%                          | 30%                                       |
| Fatigue                   | 43.3%                          | Not reported as a top AE                  |
| Nausea                    | 32.7%                          | 39%                                       |
| Diarrhea                  | Not reported as a top AE       | 32%                                       |
| Increased Creatine Kinase | Not reported as a top AE       | 7% (Grade 3/4)                            |

# **Experimental Protocols of Pivotal Clinical Trials**



## **ERIVANCE** (Vismodegib)

The pivotal trial for vismodegib, known as the ERIVANCE study, was a Phase II, international, single-arm, multicenter, two-cohort study[1][2].

- Patient Population: The study enrolled 104 patients with either metastatic basal cell
  carcinoma (mBCC, n=33) or locally advanced basal cell carcinoma (laBCC, n=71)[1].
   Patients with laBCC had lesions that were not suitable for surgery or for whom surgery would
  lead to significant deformity, and for whom radiotherapy was unsuccessful or
  contraindicated[2].
- Treatment Regimen: Patients received 150 mg of vismodegib orally once daily until disease progression or unacceptable toxicity[2].
- Efficacy Assessment: The primary endpoint was the objective response rate (ORR) as assessed by an independent review facility[1][3]. For laBCC, response was a composite endpoint that included a reduction in lesion size or complete resolution of ulceration[1]. For mBCC, response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0[1]. Secondary endpoints included investigator-assessed ORR, duration of response (DOR), progression-free survival (PFS), and overall survival (OS)[3].

### **BOLT (Sonidegib)**

The key clinical trial for sonidegib was the BOLT (Basal Cell Carcinoma Outcomes with LDE225 Treatment) study, a Phase II, randomized, double-blind, multicenter trial[4][5][6].

- Patient Population: The study enrolled patients with laBCC not amenable to local therapy or mBCC[4][5].
- Treatment Regimen: Patients were randomized to receive either 200 mg or 800 mg of sonidegib orally once daily[4]. The 200 mg dose was ultimately approved as it offered a more favorable safety profile with comparable efficacy for laBCC[7].
- Efficacy Assessment: The primary endpoint was the objective response rate (ORR)[7].
   Efficacy was assessed by a central review based on modified RECIST criteria for laBCC and RECIST v1.1 for mBCC[7]. Other endpoints included duration of response (DOR) and progression-free survival (PFS)[7].





# Signaling Pathway and Experimental Workflow

The therapeutic effect of both vismodegib and sonidegib is mediated through the inhibition of the Hedgehog (Hh) signaling pathway. A diagram of this pathway is provided below.



Click to download full resolution via product page

Caption: The Hedgehog signaling pathway and the mechanism of action of Smoothened inhibitors.

#### **Limitations and Resistance**

A significant limitation of Smoothened inhibitors is the development of resistance. In some patients, tumors that initially respond to treatment may become refractory[8]. This can occur through mutations in the Smoothened (SMO) protein, which prevent the drug from binding effectively[8]. The study by Danial et al. showed that advanced BCCs resistant to vismodegib



were also refractory to sonidegib, suggesting cross-resistance between these two SMO inhibitors[8].

Furthermore, the adverse event profile of these drugs can lead to treatment discontinuation. In the ERIVANCE trial, 21.2% of patients discontinued vismodegib due to adverse reactions[1]. Similarly, in the BOLT trial, 30% of patients on the 200 mg dose of sonidegib discontinued due to adverse events[7]. The most common side effects, such as muscle spasms, alopecia, and dysgeusia, can significantly impact a patient's quality of life[2][4][7].

In conclusion, while vismodegib and sonidegib represent a significant advancement in the treatment of advanced basal cell carcinoma, their use requires careful management of adverse effects and consideration of potential resistance mechanisms. Future research may focus on combination therapies or novel agents to overcome these limitations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Results | Erivedge® (vismodegib) [erivedge.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Long-term safety and efficacy of vismodegib in patients with advanced basal cell carcinoma: final update of the pivotal ERIVANCE BCC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Long-term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma:
   42-month analysis of the phase II randomized, double-blind BOLT study PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Clinical trial results and limitations of SCH-900271].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610744#clinical-trial-results-and-limitations-of-sch-900271]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com